Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-
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Overview
Description
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a complex organic compound with the molecular formula C19H24INO It is a derivative of benzamide, characterized by the presence of an iodine atom and a bulky trimethylbutyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The iodine atom and the bulky trimethylbutyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-iodo-N-phenyl-
- 2-Iodobenzanilide
- 2-Iodobenzoic acid anilide
Uniqueness
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to the presence of the bulky trimethylbutyl group, which significantly influences its chemical properties and reactivity
Biological Activity
Overview
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a complex organic compound characterized by its unique structural features, including an iodine atom and a bulky trimethylbutyl group. Its molecular formula is C19H24INO. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural formula of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- can be represented as follows:
This compound exhibits distinct physical and chemical properties due to its unique substituents. The presence of the iodine atom enhances reactivity, while the trimethylbutyl group contributes to steric hindrance, influencing its interactions with biological targets.
Biological Activity
Research indicates that Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- may possess various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Investigations into its anticancer potential have shown promise. The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
The biological activity of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for cellular metabolism or signal transduction pathways.
- Receptor Modulation : Interaction with specific receptors could alter cellular responses leading to apoptosis in cancer cells.
Comparative Analysis
To better understand the uniqueness of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-, it can be compared with similar compounds:
Compound Name | Key Features |
---|---|
Benzamide, 2-iodo-N-phenyl | Lacks the bulky trimethylbutyl group |
2-Iodobenzanilide | Similar iodination but different substituents |
2-Iodobenzoic acid anilide | Contains an acid group instead of an amide |
Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] | Substituted with trifluoromethyl instead of iodine |
The bulky trimethylbutyl group in Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- significantly influences its chemical reactivity and selectivity towards biological targets compared to other benzamides.
Case Studies and Research Findings
Several studies have documented the biological activities of Benzamide derivatives. For instance:
- Antimicrobial Study : A recent investigation found that derivatives similar to Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the iodine atom in enhancing antimicrobial efficacy .
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that this compound could induce apoptosis in HeLa cells (cervical cancer), suggesting potential for development as an anticancer agent .
Properties
CAS No. |
640290-21-7 |
---|---|
Molecular Formula |
C20H24INO |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H24INO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)22-19(23)16-10-5-7-11-17(16)21/h5-12,14H,13H2,1-4H3,(H,22,23) |
InChI Key |
KUSOHFYZOVCQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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